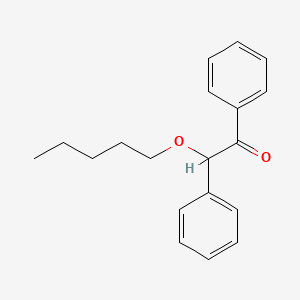
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- is a chemical compound with significant interest in various fields of scientific research. It is characterized by its unique structure, which includes an isoxazole ring and a nitrofuryl group.
Méthodes De Préparation
The synthesis of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is often synthesized through a (3 + 2) cycloaddition reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The isoxazole ring can undergo various cyclization reactions to form different heterocyclic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- can be compared with other similar compounds such as:
N,5-Dimethyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxamide: This compound has a similar structure but differs in the position of the methyl groups.
Other Nitroazoles: Compounds like pyrazoles, imidazoles, and triazoles also contain nitro groups and exhibit similar chemical properties.
The uniqueness of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
21787-35-9 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
N,3-dimethyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H9N3O5/c1-5-8(10(14)11-2)9(18-12-5)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3,(H,11,14) |
Clé InChI |
AMFMEUVOBYWBTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1C(=O)NC)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)



![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)






